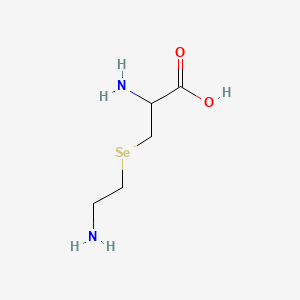
Selenalysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenalysine is a selenium-containing analogue of lysine, where the γ-methylene group of lysine is replaced by a selenium atom
Preparation Methods
Selenalysine can be synthesized through several methods. One common approach involves the reaction of selenocystamine hydrochloride with β-chloro-L-alanine hydrochloride . Another method includes the use of disodium diselenide and tert-butyl (2-chloroethyl)carbamate to obtain the selenium-based amino acid . These reactions typically require specific conditions, such as the presence of reducing agents like sodium borohydride (NaBH4) and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
Selenalysine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dehydroalanine under mild oxidative conditions.
Substitution: It can participate in nucleophilic substitution reactions, where selenium acts as a nucleophile.
Michael Addition: This compound can undergo stereoselective Se-Michael additions to chiral dehydroalanines, resulting in enantiomerically pure selenocysteine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride
Scientific Research Applications
Selenalysine has several scientific research applications:
Protein Synthesis: It can be incorporated into proteins in place of lysine, allowing the study of selenium’s role in protein function and structure.
Drug Development: The unique properties of this compound make it a valuable tool in the development of therapeutic peptides and proteins.
Cancer Research: This compound and its derivatives are studied for their potential to inhibit selenoenzymes, which has implications for cancer therapy.
Mechanism of Action
Selenalysine exerts its effects by substituting lysine in proteins, which can alter the protein’s structure and function. This substitution can affect various molecular targets and pathways, including those involved in redox reactions and enzyme activity . The presence of selenium in place of sulfur or carbon can enhance the protein’s reactivity and stability, making it a useful tool for studying protein dynamics and interactions.
Comparison with Similar Compounds
Selenalysine is often compared to other selenium-containing amino acids, such as selenocysteine and selenomethionine. These compounds share similar properties but differ in their specific applications and reactivity:
Selenomethionine: This compound is used as a dietary supplement and in studies of selenium’s role in health and disease.
This compound’s uniqueness lies in its ability to substitute lysine in proteins, providing a valuable tool for studying selenium’s role in biological systems and developing novel therapeutic agents.
Properties
Molecular Formula |
C5H12N2O2Se |
|---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
2-amino-3-(2-aminoethylselanyl)propanoic acid |
InChI |
InChI=1S/C5H12N2O2Se/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) |
InChI Key |
WJAIXCQFCNCZGH-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Se]CC(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















